tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
Description
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0) is a carbamate-protected piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. It is characterized by a stereospecific (4R) configuration and two methyl groups at the 3,3-positions of the piperidine ring. The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and other bioactive molecules. According to , it was commercially available with a purity of ≥95% but has since been discontinued. Its stereochemistry and substitution pattern influence its reactivity, solubility, and biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
Asymmetric hydrogenation of imine or enamine precursors using chiral catalysts is a prevalent method. For example, rhodium catalysts with ferrocene ligands enable enantioselective reduction of prochiral substrates. In the context of piperidine derivatives, this technique ensures high enantiomeric excess (e.e.) by selectively forming the (4R) configuration. Post-hydrogenation, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Diastereomeric Salt Resolution
Racemic mixtures of 3,3-dimethylpiperidin-4-amine can be resolved using chiral acids. Dibenzoyl-L-tartrate forms diastereomeric salts with enantiomers, which are separated via recrystallization. Subsequent Boc protection yields the (4R)-enriched product. This method, detailed in EP3927689A1, achieves optical purity >99% after optimization, as demonstrated by X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) analyses.
Stepwise Synthetic Routes
Starting Material: 3,3-Dimethylpiperidin-4-amine
The synthesis begins with 3,3-dimethylpiperidin-4-amine, a scaffold amenable to Boc protection. Key steps include:
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Amine Protection : Reacting the amine with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., triethylamine) at 0–25°C.
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Workup and Purification : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate) yields the Boc-protected product.
Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → 25°C, 12h | 85 | 98.5 |
| Recrystallization | Hexane/Ethyl Acetate (3:1) | 78 | 99.8 |
Stereochemical Control and Optimization
Chiral Auxiliaries
Incorporating chiral auxiliaries during piperidine ring formation ensures stereochemical fidelity. For instance, (R)-binol-based catalysts induce asymmetry during cyclization reactions, as reported in studies on analogous piperidine derivatives.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. Heating racemic 3,3-dimethylpiperidin-4-amine in isopropanol with a catalytic acid (e.g., acetic acid) facilitates interconversion of enantiomers, while chiral tartrate salts preferentially crystallize the (4R)-form.
Analytical Characterization
Critical quality attributes are verified using:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration and piperidine ring substitution.
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Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, validating e.e. >99%.
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PXRD and DSC : Crystalline purity and thermal behavior are assessed to ensure stability, particularly for salt forms like acetate.
Table 2. Analytical Data for this compound
| Parameter | Method | Result |
|---|---|---|
| Melting Point | DSC | 152–154°C |
| Optical Rotation (α) | Polarimetry | +12.5° (c=1, CHCl₃) |
| Enantiomeric Excess | Chiral HPLC | 99.8% |
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development Intermediates
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, it has been utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib, which is used in treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .
1.2 Enzyme Inhibition
Carbamates generally exhibit diverse biological properties, including enzyme inhibition. The unique structure of this compound may influence its interaction with biological targets, affecting pharmacokinetics and bioavailability. This property makes it a candidate for further exploration in drug design aimed at specific enzyme targets.
Synthetic Applications
2.1 Organic Synthesis
In organic synthesis, this compound is often used to introduce the piperidine moiety into various organic frameworks. Its synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine under basic conditions. This method allows for high yields and purity, making it suitable for large-scale applications.
2.2 Continuous Flow Synthesis
The compound is also amenable to continuous flow synthesis methods, which are increasingly being adopted in industrial chemistry. These methods provide enhanced control over reaction conditions and can improve yield while minimizing waste. The ability to scale up production efficiently is a significant advantage for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound binds to the active site of enzymes, altering their activity and affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, highlighting substituent variations, stereochemistry, and molecular properties:
Key Comparative Insights
Steric and Electronic Effects
- Dimethyl vs. Monomethyl Substitution: The 3,3-dimethyl groups in the parent compound confer significant steric hindrance, which can restrict conformational flexibility compared to analogs like tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (single methyl group). This may influence binding to enzyme active sites, as seen in kinase inhibitors .
- Hydroxyl and Methoxy Groups: The introduction of polar groups (e.g., hydroxyl in , methoxy in ) enhances solubility but may reduce membrane permeability. For instance, the 3-hydroxy derivative is more water-soluble, making it suitable for intravenous formulations .
Stereochemical Influence
- The (4R) configuration in the parent compound and the (3R,4R) configurations in fluorinated/methoxy analogs () are critical for chiral recognition in biological systems. For example, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate exhibits distinct pharmacokinetics compared to its (3S,4S) enantiomer due to fluorine's electronegativity and spatial orientation .
Biological Activity
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a carbamate derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which may influence its interactions with biological targets.
- Chemical Formula : CHNO
- Molecular Weight : 228.33 g/mol
- CAS Number : 544443-41-6
The compound is synthesized through the reaction of tert-butyl chloroformate with a specific amine, typically in the presence of a base like triethylamine to facilitate the reaction and improve yield.
The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can act as an inhibitor or activator depending on the specific enzyme and context of use. Its interaction with enzymes typically occurs at the active site, leading to alterations in enzymatic activity and subsequent effects on biochemical pathways.
Case Studies and Research Findings
- Enzyme Mechanisms : Research indicates that compounds similar to this compound are employed in studies focusing on enzyme mechanisms and protein-ligand interactions. These studies help elucidate the pharmacological potential of such compounds in therapeutic applications .
- Pharmacokinetics : The unique structure of this compound influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The steric hindrance provided by the tert-butyl group may enhance stability and reduce susceptibility to hydrolysis compared to other carbamates.
- Applications in Drug Development : The compound is utilized as a building block in organic synthesis and has potential applications in developing new therapeutic agents targeting specific diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate | Piperidine ring with dimethyl substitutions | Enzyme inhibitor; used in drug synthesis |
| tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate | 6,6-dimethyl substitution | Versatile intermediate; potential for further modifications |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | Hydroxyl group on piperidine | Involved in various biochemical pathways |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate?
- Methodological Answer: The synthesis typically involves: (i) Boc protection of the piperidine amine using tert-butyl dicarbonate in dichloromethane with a base like triethylamine. (ii) Subsequent functionalization (e.g., alkylation or acylation) at the 4-position. Key optimizations include temperature control (0–25°C) to minimize racemization and solvent selection (e.g., DMF for polar intermediates). Yields >70% are reported for analogous compounds .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer: Use chiral stationary phase HPLC (CSP-HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) achieve baseline separation. For example, a related 3,3-dimethylpiperidine derivative showed a 99:1 enantiomeric ratio under these conditions .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., poor Rint or high residual density) be resolved during structure refinement?
- Methodological Answer:
- Step 1: Re-examine data quality: Ensure data-to-parameter ratio >10:1 (e.g., 10.8 in ). Recollect data if mosaicity >0.5°.
- Step 2: Use SHELXL97 ’s rigid-bond restraint for anisotropic displacement parameters (ADPs) to mitigate thermal motion artifacts.
- Step 3: For twinned crystals, apply the TwinRotMat algorithm in SHELX to deconvolute overlapping reflections .
Q. What strategies minimize diastereomer formation during derivatization of the piperidine ring?
- Methodological Answer:
- Steric Control: Introduce bulky directing groups (e.g., tert-butyl carbamate) to bias nucleophilic attack at the 4R position.
- Catalytic Asymmetry: Employ chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) for enantioselective alkylation, achieving >90% ee in analogous systems .
- Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired diastereomers in racemic mixtures .
Q. How can in-situ spectroscopic techniques elucidate reaction mechanisms involving this compound?
- Methodological Answer:
- NMR Monitoring: Track Boc deprotection under acidic conditions (e.g., TFA/DCM) via <sup>1</sup>H NMR shifts (δ ~1.4 ppm for tert-butyl group disappearance).
- IR Spectroscopy: Observe carbonyl stretching (~1680 cm<sup>-1</sup>) to confirm carbamate stability during reactions.
- MS Analysis: Use ESI-MS to identify transient intermediates (e.g., protonated piperidinium ions at m/z 215) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer:
- DFT Calculations: At the B3LYP/6-31G * level, compute Fukui indices to identify electrophilic sites (e.g., carbamate carbonyl carbon).
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack barriers. Published MD trajectories for similar carbamates show ~15 kcal/mol activation energy for SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
